3a,7a-Propanobenzoxazol-2(3H)-one(9CI)
Description
3a,7a-Propanobenzoxazol-2(3H)-one (9CI) is a benzoxazolone derivative classified under the Chemical Abstracts Service (CAS) Ninth Collective Index (9CI) nomenclature. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazole ring system. The "propanobenzoxazolone" designation indicates the presence of a three-carbon (propane) bridge connecting specific positions (3a and 7a) in the bicyclic structure. This structural feature distinguishes it from other benzoxazolone derivatives, such as methano-bridged analogs.
Properties
CAS No. |
121056-58-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.203 |
InChI |
InChI=1S/C10H11NO2/c12-8-11-9-4-1-2-6-10(9,13-8)7-3-5-9/h1-2,4,6H,3,5,7H2,(H,11,12) |
InChI Key |
FXTJAIOBWZILFW-UHFFFAOYSA-N |
SMILES |
C1CC23C=CC=CC2(C1)OC(=O)N3 |
Synonyms |
3a,7a-Propanobenzoxazol-2(3H)-one(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4,7-Methanobenzoxazol-2(3H)-one (9CI)
This compound (CAS 139240-75-8) shares the benzoxazolone core but incorporates a single-carbon (methane) bridge instead of propane. The smaller bridge reduces steric bulk and lipophilicity compared to the propane-bridged analog. Such differences may influence bioavailability and environmental persistence. For example, methane-bridged derivatives might exhibit faster degradation in soil, whereas propane bridges could enhance longevity in agricultural settings .
Structural Comparison Table
| Property | 3a,7a-Propanobenzoxazol-2(3H)-one (9CI) | 4,7-Methanobenzoxazol-2(3H)-one (9CI) |
|---|---|---|
| Bridge Type | Propane | Methane |
| Molecular Formula | C₁₀H₉NO₂ (inferred) | C₈H₇NO₂ |
| Lipophilicity (Predicted logP) | Higher | Lower |
| Steric Hindrance | Increased | Reduced |
Heterocyclic Agrochemicals with Divergent Cores
Benomyl (CAS 17804-35-2)
A benzimidazole carbamate fungicide, Benomyl acts by inhibiting fungal microtubule assembly. While structurally distinct from benzoxazolones, it shares agrochemical relevance. Benomyl’s systemic activity contrasts with benzoxazolones, which may exhibit contact-based herbicidal effects .
Bentazon (CAS 25057-89-0)
A benzothiadiazinone herbicide, Bentazon inhibits photosynthesis by targeting the photosystem II complex. Unlike 3a,7a-Propanobenzoxazol-2(3H)-one, Bentazon incorporates a sulfur atom and a sulfone group, enhancing its polarity and water solubility. This structural divergence underscores the role of heteroatoms in modulating bioactivity and environmental behavior .
Functional Comparison Table
| Compound | Core Structure | Primary Use | Mode of Action | Key Functional Groups |
|---|---|---|---|---|
| 3a,7a-Propanobenzoxazol-2(3H)-one | Benzoxazolone | Herbicide* | Unknown (presumed contact) | Propane bridge, ketone |
| Benomyl | Benzimidazole | Fungicide | Microtubule inhibition | Carbamate |
| Bentazon | Benzothiadiazinone | Herbicide | Photosystem II inhibition | Sulfone, isopropyl group |
*Inferred from structural analogs in agrochemical databases .
Research Findings and Implications
- Bridge Length and Bioactivity : Propane bridges in benzoxazolones may enhance lipid membrane permeability compared to methane analogs, improving herbicidal efficacy in waxy-leafed plants .
- Environmental Impact : Larger bridges (e.g., propane) could increase soil half-life, raising concerns about residue accumulation. Methane-bridged derivatives might offer safer environmental profiles .
- Heteroatom Influence: Sulfur in Bentazon and nitrogen in Benomyl highlight how heteroatom placement dictates target specificity. Benzoxazolones, lacking these groups, likely employ alternative biochemical pathways .
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